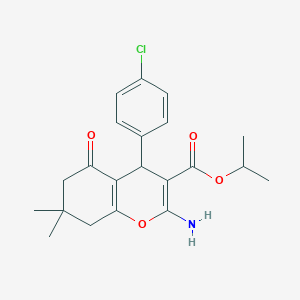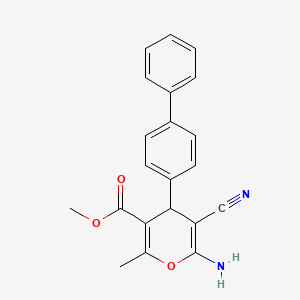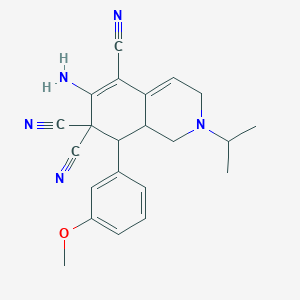![molecular formula C22H20F3N5 B4289067 6-AMINO-2-ISOPROPYL-8-[2-(TRIFLUOROMETHYL)PHENYL]-2,3,8,8A-TETRAHYDRO-5,7,7(1H)-ISOQUINOLINETRICARBONITRILE](/img/structure/B4289067.png)
6-AMINO-2-ISOPROPYL-8-[2-(TRIFLUOROMETHYL)PHENYL]-2,3,8,8A-TETRAHYDRO-5,7,7(1H)-ISOQUINOLINETRICARBONITRILE
概要
説明
6-AMINO-2-ISOPROPYL-8-[2-(TRIFLUOROMETHYL)PHENYL]-2,3,8,8A-TETRAHYDRO-5,7,7(1H)-ISOQUINOLINETRICARBONITRILE is a complex organic compound with a unique structure that includes an isoquinoline core, trifluoromethyl group, and multiple nitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-2-ISOPROPYL-8-[2-(TRIFLUOROMETHYL)PHENYL]-2,3,8,8A-TETRAHYDRO-5,7,7(1H)-ISOQUINOLINETRICARBONITRILE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the recovery and recycling of expensive reagents, such as palladium catalysts, can be implemented to reduce production costs .
化学反応の分析
Types of Reactions
6-AMINO-2-ISOPROPYL-8-[2-(TRIFLUOROMETHYL)PHENYL]-2,3,8,8A-TETRAHYDRO-5,7,7(1H)-ISOQUINOLINETRICARBONITRILE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学的研究の応用
6-AMINO-2-ISOPROPYL-8-[2-(TRIFLUOROMETHYL)PHENYL]-2,3,8,8A-TETRAHYDRO-5,7,7(1H)-ISOQUINOLINETRICARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
作用機序
The mechanism of action of 6-AMINO-2-ISOPROPYL-8-[2-(TRIFLUOROMETHYL)PHENYL]-2,3,8,8A-TETRAHYDRO-5,7,7(1H)-ISOQUINOLINETRICARBONITRILE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The nitrile groups can form hydrogen bonds with biological macromolecules, influencing their activity and function .
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, which exhibit various biological activities.
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazoles, known for their anticancer and antimicrobial properties.
Uniqueness
6-AMINO-2-ISOPROPYL-8-[2-(TRIFLUOROMETHYL)PHENYL]-2,3,8,8A-TETRAHYDRO-5,7,7(1H)-ISOQUINOLINETRICARBONITRILE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitrile groups provide additional sites for chemical modification and interaction with biological targets .
特性
IUPAC Name |
6-amino-2-propan-2-yl-8-[2-(trifluoromethyl)phenyl]-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N5/c1-13(2)30-8-7-14-16(9-26)20(29)21(11-27,12-28)19(17(14)10-30)15-5-3-4-6-18(15)22(23,24)25/h3-7,13,17,19H,8,10,29H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSXDRFOLCEQQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-(3-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B4288989.png)
![2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-iodophenyl)acetamide](/img/structure/B4288991.png)
![Ethyl 4-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B4288992.png)
![Ethyl 4-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B4289000.png)
![Propan-2-yl 4-{[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B4289010.png)
![Propan-2-yl 4-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B4289013.png)

![(8E)-2-AMINO-6-BENZYL-4-(THIOPHEN-3-YL)-8-[(THIOPHEN-3-YL)METHYLIDENE]-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE](/img/structure/B4289042.png)
![Ethyl 4-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B4289045.png)

![2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE](/img/structure/B4289066.png)

![2-{[3-cyano-6-(3-nitrophenyl)-4-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B4289084.png)

